(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%
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Overview
Description
The compound “(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester” belongs to the class of thiadiazole derivatives. Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry .
Synthesis Analysis
Thiadiazole derivatives can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reagents like P2S5 or Lawesson’s reagent serve as sulfurizing agents and also as dehydrating agents, allowing a reaction route that could result in the synthesis of S-heterocyclic compounds .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets .Chemical Reactions Analysis
The reactions of thiadiazole derivatives have been studied. The opening of the thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .Mechanism of Action
Target of Action
Compounds with a similar thiadiazole ring structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar thiadiazole ring structure have been found to affect various biochemical pathways . For instance, some thiadiazole derivatives have been identified as novel class of potent HIV-1 non-nucleoside reverse transcriptase inhibitors .
Pharmacokinetics
It is known that the presence of fluorine or trifluoromethyl group at a strategic position of an organic molecule can dramatically alter the properties of the molecule in terms of lipid solubility, oxidative thermal stability, permeability, oral bioavailability thereby enhancement of transport mechanism .
Result of Action
Compounds with a similar thiadiazole ring structure have been found to exhibit diverse biological activities .
Action Environment
It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester (95%) in laboratory experiments is that it is a powerful inhibitor of enzymes such as proteases and aminopeptidases. This compound is also easily synthesized and is available in high purity. However, this compound can be toxic in high concentrations and should be handled with caution.
Future Directions
There are many potential future directions for research involving 4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester (95%). These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug metabolism. Additionally, this compound could be used in the development of new inhibitors of enzymes, which could have a variety of applications in the medical and pharmaceutical fields. Finally, further research could be conducted to determine the optimal conditions for the synthesis of this compound.
Synthesis Methods
The synthesis of 4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester (95%) can be achieved by reacting ethyl chloroformate with 5-amino-1,2,3-thiadiazole in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yields and with high purity.
Scientific Research Applications
4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester (95%) is widely used in scientific research due to its ability to act as a powerful inhibitor of enzymes such as proteases and aminopeptidases. This compound has also been used to study the role of certain enzymes in the metabolism of proteins. Additionally, this compound has been used in studies of drug metabolism and to investigate the effects of inhibitors on the activity of enzymes.
properties
IUPAC Name |
ethyl N-(4-carbonochloridoylthiadiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3S/c1-2-13-6(12)8-5-3(4(7)11)9-10-14-5/h2H2,1H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSVDXVZSPIWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=NS1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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